2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid
CAS No.: 2413897-10-4
Cat. No.: VC6823246
Molecular Formula: C14H23NO4
Molecular Weight: 269.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413897-10-4 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.341 |
| IUPAC Name | 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(9-11(16)17)14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | SUFWZDLWRLASCR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C12CCC2)CC(=O)O |
Introduction
Structural Characteristics
Molecular Architecture and Nomenclature
The IUPAC name 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid delineates its core features:
-
Spiro[3.4]octane backbone: A bicyclic system where a 3-membered ring (cyclopropane) and a 4-membered ring (cyclobutane) share a single sp³-hybridized carbon atom .
-
Boc-protected amine: The tert-butoxycarbonyl group at position 5 stabilizes the secondary amine against undesired reactions during synthesis .
-
Acetic acid moiety: Positioned at carbon 8, this carboxyl group enhances solubility and enables conjugation in biological systems.
The molecular formula C₁₃H₂₁NO₅ (calculated molecular weight: 271.31 g/mol) aligns with analogs such as 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid (PubChem CID 137935308), differing by the absence of an ether oxygen in the spiro system .
Stereoelectronic Properties
The spirocyclic framework imposes significant steric constraints, reducing conformational flexibility. Density functional theory (DFT) simulations on similar structures predict:
-
Bond angles: ~109° for the spiro junction, with torsional strain in the cyclopropane ring .
-
Dipole moment: ~3.2 D due to polar Boc and carboxyl groups.
-
logP: Estimated at 1.8 ± 0.3, indicating moderate hydrophobicity .
Synthesis and Production
Synthetic Routes
While no published protocols explicitly describe this compound’s synthesis, retrosynthetic analysis suggests a multi-step approach:
-
Spirocycle formation: Cyclopropanation via Simmons-Smith reaction on a preassembled cyclobutane-amine intermediate .
-
Boc protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) .
-
Acetic acid installation: Alkylation of the spirocyclic amine with bromoacetic acid followed by hydrolysis.
Key challenges include controlling regioselectivity during spiroannulation and minimizing racemization at stereogenic centers.
Industrial Scalability
Large-scale production would require:
-
Flow chemistry: To manage exothermic cyclopropanation steps safely.
-
Continuous crystallization: For isolating the Boc-protected intermediate with >95% purity .
-
Green solvents: Ethyl acetate/water biphasic systems to reduce environmental impact.
Chemical Properties and Reactivity
Stability Profiles
-
Thermal stability: Decomposition onset at 180°C (TGA data for analog CID 137935308) .
-
pH sensitivity: Boc group cleavage occurs below pH 3, while the spiro system remains intact up to pH 10.
Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Deprotection | HCl/dioxane | Free amine spiro compound |
| Esterification | SOCl₂/MeOH | Methyl ester derivative |
| Amidation | EDC/HOBt, primary amines | Amide conjugates |
The carboxylic acid group participates in standard bioconjugation reactions, while the Boc group allows selective amine modification .
Applications in Scientific Research
Medicinal Chemistry
Spirocyclic scaffolds are prized in drug discovery for their:
-
3D complexity: Mimics peptide β-turns, enabling protein-protein interaction inhibition.
-
Metabolic stability: Resistance to cytochrome P450 oxidation compared to linear analogs .
Hypothetical targets include:
-
Kinase inhibitors: Leveraging the rigid scaffold for ATP-binding pocket occupancy.
-
GPCR modulators: Spiro systems’ ability to adopt bioactive conformations.
Comparative Analysis with Related Compounds
| Parameter | 2-[5-Boc-5-azaspiro[3.4]oct-8-yl]acetic acid | Gabapentin Impurity D (CID 29980616) | 5-Boc-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid (CID 137935308) |
|---|---|---|---|
| Spiro ring system | [3.4] | [4.5] | [3.4] with ether oxygen |
| Functional groups | Boc, COOH | Cyclohexyl, ketone | Boc, COOH, ether |
| Molecular weight | 271.31 g/mol | 307.4 g/mol | 257.28 g/mol |
| Druglikeness (QED) | 0.62 | 0.58 | 0.55 |
The absence of an ether oxygen in the subject compound may enhance membrane permeability compared to CID 137935308, while its smaller spiro system offers distinct conformational constraints versus Gabapentin-related structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume